![molecular formula C12H20N4O2S B5376919 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine, commonly known as EPSP, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a heterocyclic organic molecule that has a unique structure and properties, making it a promising candidate for various applications in the field of medicine, agriculture, and material science.
作用机制
The mechanism of action of EPSP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. EPSP has been shown to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. EPSP is also being investigated for its potential to inhibit enzymes involved in the biosynthesis of cholesterol and other lipids in humans.
Biochemical and Physiological Effects:
EPSP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to exhibit potent antibacterial and antifungal activity against a variety of pathogens. EPSP has also been shown to have anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, EPSP has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
EPSP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity and yield. EPSP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, EPSP also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
EPSP has several potential future directions for research. One promising area of investigation is the use of EPSP as a drug delivery system. The compound can be easily modified to target specific cells or tissues, making it a promising candidate for targeted drug delivery. EPSP is also being investigated for its potential use in the treatment of various diseases, including cancer, inflammatory, and oxidative stress-related diseases. Additionally, EPSP may have applications in the field of material science, as it exhibits unique structural and physical properties that may have implications for the development of new materials.
合成方法
The synthesis of EPSP can be achieved through various methods, including the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazole with octahydropyrrolo[1,2-a]pyrazine-1,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
EPSP has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. EPSP is also being investigated for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
属性
IUPAC Name |
2-(1-ethylpyrazol-4-yl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-15-10-12(8-13-15)19(17,18)16-7-6-14-5-3-4-11(14)9-16/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXWPAHZSKREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)
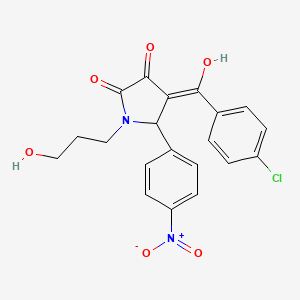
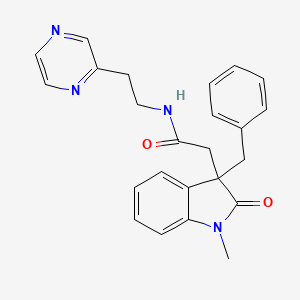
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
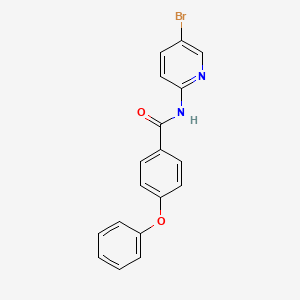
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
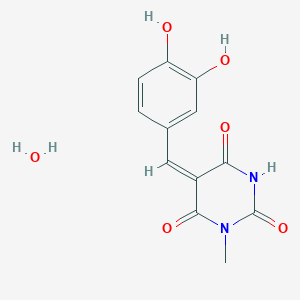
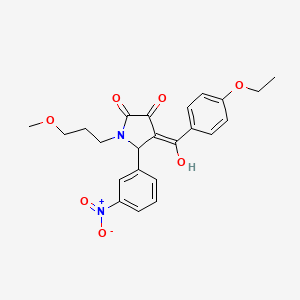
![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)